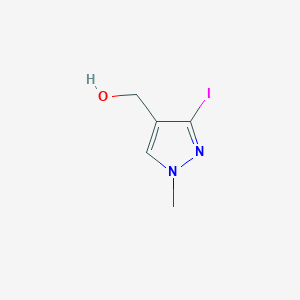

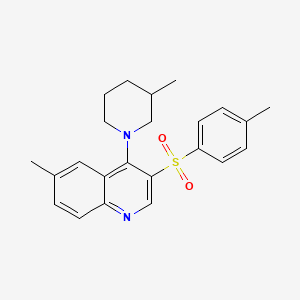

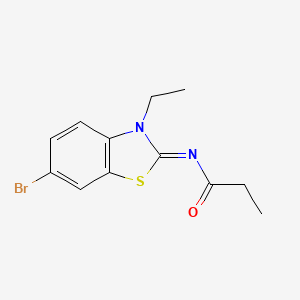

6-Methyl-4-(3-methylpiperidin-1-yl)-3-tosylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-4-(3-methylpiperidin-1-yl)-3-tosylquinoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been shown to possess several pharmacological properties that make it a promising candidate for drug development.

科学的研究の応用

Fluorescence Sensing Properties

Research has elucidated the fluorescence sensing properties of quinoline-based compounds, highlighting a remarkable difference in the ability of certain quinoline isomers to detect metal ions such as Al3+ and Zn2+. Specifically, synthesized isomers like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) have demonstrated dual fluorescence chemosensor capabilities for Al3+ and Zn2+ ions. This sensitivity is attributed to the enhancement of emission intensity, which varies between different quinoline isomers, offering insights into their potential applications in metal ion detection and imaging studies (Hazra et al., 2018).

Synthesis Under Solvent-Free Conditions

The efficient synthesis of tetrahydroisoquinoline derivatives under solvent-free conditions has been documented, showcasing the versatility of quinoline compounds in chemical synthesis. These derivatives are prepared through multicomponent reactions, demonstrating the compounds' potential in facilitating diverse synthetic pathways and contributing to the development of novel chemical entities (Rong et al., 2009).

Directing Groups for C-H Bond Functionalization

Quinoline derivatives have been identified as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This finding underscores the role of quinoline compounds in enhancing the specificity and efficiency of C-H bond functionalization, a pivotal reaction in organic synthesis, which further exemplifies the compounds' significance in medicinal chemistry and drug development (Le et al., 2019).

Nonlinear Optical (NLO) Analysis

Quinoline derivatives have also been explored for their nonlinear optical (NLO) properties, with studies demonstrating the synthesis and comprehensive analysis of novel compounds exhibiting significant NLO behavior. These investigations provide a foundation for the application of quinoline derivatives in optical materials and technologies, highlighting their potential in fields beyond traditional chemical and pharmaceutical applications (Halim & Ibrahim, 2017).

Antitumor and Antimicrobial Applications

The synthesis and evaluation of quinoline compounds have revealed their potential in antitumor and antimicrobial applications. Specific derivatives have been designed to destabilize telomeric integrity, offering new avenues for cancer therapy by targeting DNA G-quadruplex structures. Additionally, the antimicrobial properties of quinoline derivatives underscore their potential in addressing antibiotic resistance, further illustrating the compounds' broad applicability in therapeutic contexts (Cookson et al., 2005).

特性

IUPAC Name |

6-methyl-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-6-9-19(10-7-16)28(26,27)22-14-24-21-11-8-17(2)13-20(21)23(22)25-12-4-5-18(3)15-25/h6-11,13-14,18H,4-5,12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVSZINKWUVDLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-(3-methylpiperidin-1-yl)-3-tosylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

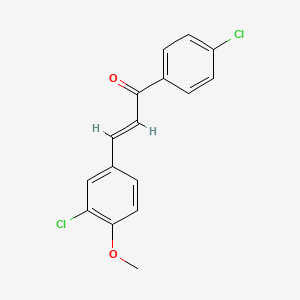

![2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)

![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)